molecular formula C12H12O2 B8404940 Methyl 2-phenyl-4-pentynoate

Methyl 2-phenyl-4-pentynoate

Cat. No.: B8404940
M. Wt: 188.22 g/mol
InChI Key: FUBIJZTWQYKNBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-phenyl-4-pentynoate is an organic ester characterized by a phenyl group at the 2-position and a triple bond (alkyne) at the 4-position of the pentynoate backbone. This structure confers unique reactivity and physical properties, making it valuable in pharmaceutical and synthetic chemistry. The compound is synthesized via esterification of 2-phenyl-4-pentynoic acid with methanol or through intermediates like the β-bromoethyl ester, as described in a 1972 patent . Key physical properties include:

  • Boiling Point: 147°–149°C at 0.1 mm Hg (for the tropine ester derivative)
  • Melting Point: 243°–244°C (for the iodomethylated quaternary salt) .

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

methyl 2-phenylpent-4-ynoate

InChI

InChI=1S/C12H12O2/c1-3-7-11(12(13)14-2)10-8-5-4-6-9-10/h1,4-6,8-9,11H,7H2,2H3

InChI Key

FUBIJZTWQYKNBD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC#C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst Loading : Sulfuric acid (1–5 mol%) is typical, though p-toluenesulfonic acid (2–3 mol%) offers milder conditions.

  • Temperature : Reflux temperatures (65–80°C) are standard, with reaction times ranging from 4–12 hours.

  • Yield : Reported yields vary between 70–85%, contingent on acid purity and moisture exclusion.

Challenges :

  • Equilibrium limitations necessitate excess methanol or azeotropic removal of water.

  • Side reactions, such as alkyne polymerization, may occur at elevated temperatures.

Transesterification of Ethyl 2-Phenyl-4-Pentynoate

An alternative approach involves transesterifying ethyl 2-phenyl-4-pentynoate with methanol. This method, detailed in patent US3966799A, employs acid catalysts to exchange the ethoxy group for methoxy.

Protocol from US3966799A:

  • Reactants : Ethyl 2-phenyl-4-pentynoate (1 equiv), methanol (3–5 equiv).

  • Catalyst : p-Toluenesulfonic acid (2 mol%).

  • Conditions : 110–120°C, 8–10 hours under nitrogen.

  • Workup : Neutralization with sodium bicarbonate, followed by vacuum distillation.

  • Yield : 78–82% purity after distillation.

Advantages :

  • Avoids handling corrosive acids like sulfuric acid.

  • Scalable for industrial production.

Limitations :

  • Requires pre-synthesized ethyl ester, adding a synthesis step.

Saponification-Acidification-Esterification Cascade

Patent US3687955A outlines a three-step cascade for synthesizing methyl esters from keto-esters:

Stepwise Mechanism:

  • Saponification : Ethyl 2-phenyl-4-pentynoate is treated with aqueous NaOH (50%) in methanol to hydrolyze the ester to 2-phenyl-4-pentynoic acid.

  • Acidification : The sodium salt is protonated with HCl (6M), extracting the free acid into toluene.

  • Esterification : The acid is refluxed with methanol and H₂SO₄ (2 mol%) to yield the methyl ester.

Key Data :

  • Saponification Yield : 90–95% (2 hours, 70°C).

  • Overall Yield : 68–72% after acidification and esterification.

Drawbacks :

  • Multi-step process increases time and cost.

  • Toluene extraction poses environmental and safety concerns.

DMAP-Catalyzed Steglich Esterification

A sustainable method from academic research utilizes 4-dimethylaminopyridine (DMAP) with dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid. This approach is ideal for sterically hindered acids.

Procedure:

  • Reactants : 2-Phenyl-4-pentynoic acid (1 equiv), methanol (1.2 equiv).

  • Activators : DCC (1.1 equiv), DMAP (0.1 equiv).

  • Conditions : Room temperature, 12–24 hours in dichloromethane.

  • Yield : 88–92% after column chromatography.

Advantages :

  • Mild conditions prevent alkyne degradation.

  • High regioselectivity.

Disadvantages :

  • DCC generates dicyclohexylurea as a byproduct, complicating purification.

Comparative Analysis of Methods

Method Yield (%) Temperature (°C) Catalyst Scalability
Acid-Catalyzed Esterification70–8565–80H₂SO₄, p-TsOHHigh
Transesterification78–82110–120p-TsOHIndustrial
Saponification Cascade68–7270 (Step 1)NaOH, H₂SO₄Moderate
Steglich Esterification88–9225DCC/DMAPLab-scale

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ester group undergoes nucleophilic substitution with amino alcohols or amines under thermal conditions. For example:

  • Reaction with N-methylpiperazine : Heating Methyl 2-phenyl-4-pentynoate with N-methylpiperazine at 130°C for 7 hours yields the corresponding amino ester via nucleophilic displacement of the alkoxy group .

  • Quaternization : Subsequent treatment with methyl iodide at 70°C under pressure produces quaternary ammonium salts (e.g., melting point 243–244°C) .

Hydrogenation and Reduction

The triple bond is selectively reduced under catalytic hydrogenation:

CatalystConditionsProductYieldSource
Pd/C (5%)25–35°C, 20 psig H₂Methyl 2-phenyl-4-pentenoate85–90%
Lindlar catalyst (Pd/CaCO₃)10–50°C, 5–50 psig H₂Methyl 2-phenyl-cis-3-pentenoate78%

Partial hydrogenation may yield mixtures of cis/trans alkenes or fully saturated esters depending on conditions .

Acylation and Cross-Coupling

The acetylenic moiety participates in Sonogashira and Cadiot-Chodkiewicz coupling reactions:

  • Sonogashira Coupling : Reacts with aryl halides (e.g., iodobenzene) using Pd(PPh₃)₂Cl₂/CuI to form diarylacetylenes .

  • Cadiot-Chodkiewicz Reaction : Forms conjugated diynes with terminal alkynes in the presence of Cu(I) catalysts .

Ring-Closing Metathesis (RCM)

Used in macrocycle synthesis, the triple bond acts as a dienophile:

  • Macrodilactone Formation : Reacts with diols (e.g., 1,3-propanediol) under Grubbs catalyst (5 mol%) to form 14–18-membered macrodilactones .

Oxidation and Acid Hydrolysis

  • Oxidation : Treatment with KMnO₄/H₂SO₄ converts the triple bond to a ketone, yielding methyl 2-phenyl-4-oxo-2-pentenoate .

  • Saponification : Hydrolysis with NaOH/MeOH produces 2-phenyl-4-pentynoic acid .

Thermal Rearrangements

At elevated temperatures (>200°C), the ester undergoes -sigmatropic shifts:

  • Cope Rearrangement : Forms methyl 5-phenyl-3-pentynoate as a major product (yield: ~70%) .

Scientific Research Applications

Methyl 2-phenyl-4-pentynoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-phenyl-4-pentynoate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

    Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Methyl 2-phenyl-4-pentynoate with structurally related esters:

Compound Molecular Formula Boiling Point (°C/mm Hg) Melting Point (°C) Key Functional Groups Application/Notes
This compound C₁₂H₁₂O₂ 147–149 (0.1)* 243–244 (salt) Phenyl, alkyne, ester Pharmaceutical intermediates
Methyl 2-hexenoate C₇H₁₂O₂ Not reported N/A Alkene, ester Flammable liquid; industrial use
Methyl 4-methyl-2-pentenoate C₇H₁₂O₂ Not reported N/A Alkene, ester, methyl Causes skin/eye irritation
Methyl salicylate C₈H₈O₃ 222–223 (760) -8.6 Aromatic, ester, hydroxyl Fragrance, topical analgesic

*Derivative: Tropine ester of this compound .

Key Observations :

  • Aromatic vs. Aliphatic Esters: The phenyl group in this compound increases molecular weight and boiling point compared to aliphatic esters like Methyl 2-hexenoate.
  • Reactivity: The alkyne group enables click chemistry or cycloaddition reactions, unlike alkenes in Methyl 4-methyl-2-pentenoate .
  • Biological Activity: Derivatives of this compound exhibit antispasmodic properties, whereas Methyl salicylate is primarily used in topical analgesics .

Q & A

Q. What statistical approaches validate cross-study reproducibility for this compound bioactivity data?

  • Methodology : Apply meta-analysis tools to aggregate dose-response data (e.g., IC₅₀ values). Use Bland-Altman plots to assess inter-lab variability. Validate outliers via standardized assays (e.g., fixed cell viability protocols) and sensitivity analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.